molecular formula C13H27Cl2N3 B1486266 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride CAS No. 2203015-66-9

4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride

Cat. No.: B1486266
CAS No.: 2203015-66-9
M. Wt: 296.3 g/mol
InChI Key: SMKPZJDJQCXNQA-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as methyl piperazine, isoindole derivatives, and hydrochloric acid. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and equipment designed for large-scale chemical synthesis. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. Purification steps, such as crystallization and filtration, are employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride is used to study molecular interactions and biological pathways. It can serve as a ligand for receptors or enzymes, aiding in the understanding of biological processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.

Industry: In industry, this compound is used in the production of various chemicals and materials. Its properties are exploited in processes such as catalysis and material synthesis.

Mechanism of Action

The mechanism by which 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Methyl-1-piperazinyl)methyl benzylamine

  • 4-(4-Methylpiperazino)aniline

  • 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)

Uniqueness: 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride is unique in its structural features and reactivity compared to similar compounds. Its octahydro-1H-isoindole core and the presence of the methyl piperazine group contribute to its distinct chemical properties and applications.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3.2ClH/c1-15-5-7-16(8-6-15)13-4-2-3-11-9-14-10-12(11)13;;/h11-14H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKPZJDJQCXNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCC3C2CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride
Reactant of Route 3
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride
Reactant of Route 4
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride
Reactant of Route 5
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride
Reactant of Route 6
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride

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